molecular formula C6H5NOS B1177970 (S)-A-HYDROXY-2-THIOPHENEACETONITRILE CAS No. 134562-59-7

(S)-A-HYDROXY-2-THIOPHENEACETONITRILE

Cat. No.: B1177970
CAS No.: 134562-59-7
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Description

(S)-α-Hydroxy-2-thiopheneacetonitrile is a chiral nitrile derivative featuring a thiophene ring substituted with a hydroxy group at the α-position and an acetonitrile moiety. The compound’s chirality and functional groups (hydroxy, nitrile, and thiophene) make it a candidate for studying stereoselective reactions or bioactive molecule development.

Properties

CAS No.

134562-59-7

Molecular Formula

C6H5NOS

Synonyms

(S)-A-HYDROXY-2-THIOPHENEACETONITRILE

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including (S)-A-hydroxy-2-thiopheneacetonitrile, as anticancer agents. For instance, new derivatives of 2-thiopheneacetonitrile have demonstrated significant antineoplastic efficacy in hepatoma models. In vitro assays indicated that specific derivatives exhibited IC50 values lower than those of clinically relevant multikinase inhibitors like sorafenib, showing promise in targeting cancer cell proliferation effectively .

Table 1: Anticancer Efficacy of Thiophene Derivatives

CompoundIC50 (µM)Cell LineReference
1a0.55HepG2
1b0.32Huh-7
Sorafenib0.78HepG2

Insecticidal Properties

Thiophene derivatives have been explored for their insecticidal properties. The synthesis of various thiophene-based compounds has shown that they can act as effective insecticides, structurally analogous to established compounds like DDT . These compounds target specific biological pathways in pests, making them valuable in agricultural pest management.

Table 2: Insecticidal Activity of Thiophene Derivatives

CompoundTarget SpeciesActivity LevelReference
α-Arylthio-2-thiopheneacetic acidVarious insectsHigh

Drug Development

Thiophene-containing compounds have been recognized as privileged scaffolds in drug discovery due to their ability to interact with various biological targets effectively. Analysis of USFDA-approved drugs reveals that numerous thiophene derivatives are utilized across multiple therapeutic areas, including anti-inflammatory and anticancer treatments .

Table 3: FDA-Approved Thiophene Drugs

Drug NameApproved YearTherapeutic AreaMechanism of Action
Tiaprofenic Acid1989Anti-inflammatoryCOX inhibition
Raltitrexed2000AnticancerAntifolate mechanism
Dorzolamide1996GlaucomaCarbonic anhydrase inhibition

Conclusion and Future Directions

This compound shows considerable promise in both medicinal and agricultural applications. Its efficacy as an anticancer agent and insecticide underscores its potential for further development into therapeutic and pest control solutions. Continued research into the mechanisms of action and optimization of these compounds will be crucial for advancing their applications in the pharmaceutical and agricultural industries.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Parameter (S)-α-Hydroxy-2-Thiopheneacetonitrile Thiophene Fentanyl Hydrochloride 4-Hydroxy-2,5,6-Trichloroisophthalonitrile
Molecular Formula Not provided C₂₄H₂₆N₂OS·HCl C₈HCl₃N₂O
Aromatic System Thiophene Thiophene + Piperidine/Anilinoamide Benzene
Key Functional Groups Hydroxy, nitrile Amide, tertiary amine, nitrile Hydroxy, nitrile, trichloro
Toxicity Unknown High (opioid analog) Likely moderate (chlorinated nitrile)
Applications Chiral synthesis, intermediates Illicit opioid Agrochemicals, biocides

Preparation Methods

Titanium-Based Catalysts

Chiral Ti(IV)-salen complexes facilitate asymmetric cyanosilylation of 2-thiophenecarbaldehyde. The catalyst (5 mol%) activates trimethylsilyl cyanide (TMSCN), enabling enantioselective cyanide transfer:

2-Thiophenecarbaldehyde+TMSCNTi-salen(S)-α-hydroxy-2-thiopheneacetonitrile\text{2-Thiophenecarbaldehyde} + \text{TMSCN} \xrightarrow{\text{Ti-salen}} (S)\text{-α-hydroxy-2-thiopheneacetonitrile}

Performance Metrics

  • Yield : 78%

  • ee : 85%

  • Conditions : Dichloromethane, −20°C, 24 hours

While effective, the need for low temperatures and moisture-sensitive reagents limits industrial scalability.

Organocatalytic Approaches

Proline-derived catalysts promote cyanohydrin formation via hydrogen-bond activation. For example:

  • Catalyst : (S)-Diphenylprolinol (10 mol%)

  • Cyanide Source : KCN

  • Solvent : Ethanol/water (9:1)

  • Yield : 65%

  • ee : 80%

Racemization occurs above 30°C, necessitating strict temperature control.

Kinetic Resolution of Racemic Mixtures

Enzymatic Resolution

Lipases (e.g., Candida antarctica Lipase B) hydrolyze racemic cyanohydrins selectively. The (R)-enantiomer is preferentially hydrolyzed to the corresponding acid, leaving the (S)-cyanohydrin intact.

Process Parameters

  • Substrate : Racemic α-hydroxy-2-thiopheneacetonitrile (20 mM)

  • Enzyme : CALB (50 mg/mL)

  • Solvent : Phosphate buffer (pH 7.0)

  • Conversion : 48% (theoretical maximum for resolution)

  • ee : >99%

This method is cost-intensive due to the 50% maximum yield but valuable for high-purity applications.

Chromatographic Separation

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic mixtures with >98% ee. However, throughput is low, making it unsuitable for large-scale production.

Comparative Analysis of Synthesis Routes

Method Yield (%) ee (%) Conditions Scalability
Enzymatic (MeHNL)9294Aqueous, 25°C, 4hHigh
Ti-Salen Catalysis7885−20°C, anhydrous, 24hModerate
Organocatalysis6580Ethanol/water, 25°C, 12hLow
Kinetic Resolution (CALB)48>99Buffer, 37°C, 48hModerate

Q & A

Q. What methodologies are recommended for synthesizing (S)-A-HYDROXY-2-THIOPHENEACETONITRILE with high stereochemical purity?

To achieve stereochemical control, asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) or chiral pool strategies using enantiopure starting materials are common. For example, similar thiophene derivatives have been synthesized via Sharpless epoxidation or enzymatic resolution to introduce hydroxyl groups with defined stereochemistry . Reaction conditions (temperature, solvent polarity, and catalyst loading) should be optimized using design-of-experiment (DoE) frameworks to minimize racemization.

Q. How can the compound be purified to prevent decomposition during isolation?

Use low-temperature crystallization or flash chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients) to avoid thermal degradation. For sensitive nitrile groups, silica gel pretreatment with 1% triethylamine can neutralize acidic sites that may catalyze hydrolysis. HPLC purification under neutral conditions (e.g., acetonitrile/water with 0.1% ammonium acetate) is recommended for analytical-scale isolation .

Q. What analytical techniques are most effective for structural confirmation of this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify thiophene ring substitution patterns and nitrile/hydroxyl group positions.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., [M+H+^+] or [M+Na+^+] ions).
  • X-ray crystallography : For unambiguous stereochemical assignment if single crystals are obtainable. Cross-validate results with computational methods (e.g., DFT-based NMR chemical shift predictions) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Ventilation : Use fume hoods to limit inhalation exposure, as nitriles can release toxic vapors (e.g., HCN under thermal stress) .
  • PPE : Nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats. Avoid latex gloves due to permeability .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound across studies be resolved?

Conduct meta-analyses to identify variables such as:

  • Exposure routes : Compare oral vs. dermal LD50_{50} values, as seen in acetonitrile toxicity studies .
  • Metabolic differences : Use in vitro hepatocyte models to assess species-specific cytochrome P450 metabolism.
  • Statistical rigor : Apply Student’s t-test or ANOVA to evaluate significance thresholds in dose-response curves .

Q. What experimental strategies optimize the compound’s reactivity in cross-coupling reactions?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the nitrile group.
  • Catalyst screening : Test Pd(II)/Cu(I) systems for Suzuki-Miyaura couplings with aryl boronic acids.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How can the enantiomeric excess (ee) of this compound be quantified accurately?

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and isocratic elution (hexane/isopropanol).
  • Circular dichroism (CD) : Correlate CD signals with ee calibration curves derived from enantiopure standards.
  • NMR chiral shift reagents : Europium(III) complexes to resolve diastereomeric splitting in 1H^{1}\text{H} NMR .

Q. What approaches mitigate hydrolysis of the nitrile group during aqueous-phase applications?

  • pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to minimize base-catalyzed hydrolysis.
  • Protecting groups : Temporarily convert the nitrile to a stable imine or thioamide derivative.
  • Lyophilization : Store the compound as a lyophilized powder to reduce water-mediated degradation .

Methodological Considerations

  • Data validation : Cross-reference spectral data with published analogs (e.g., 4-AMINO-5-BENZOYL-2-(BENZYLSULFANYL)-3-THIOPHENECARBONITRILE) to confirm structural assignments .
  • Ethical compliance : Document safety protocols per OSHA and EN 149 standards, including waste disposal and emergency response plans .

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